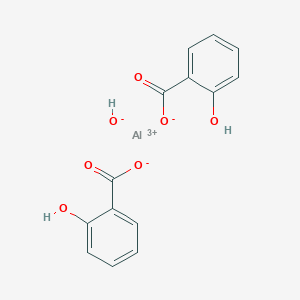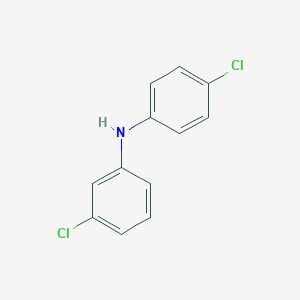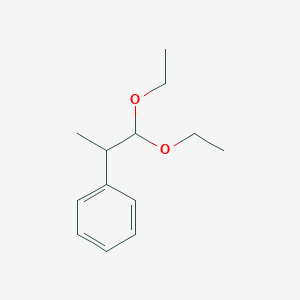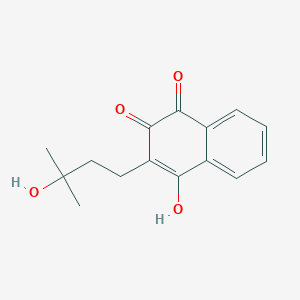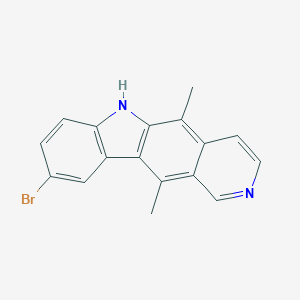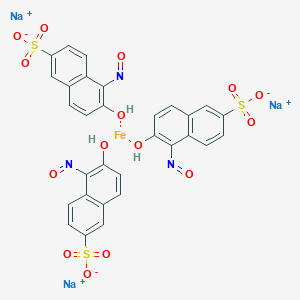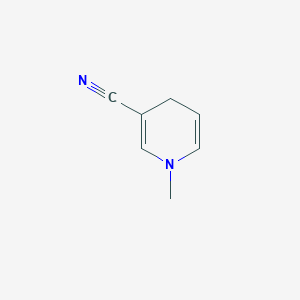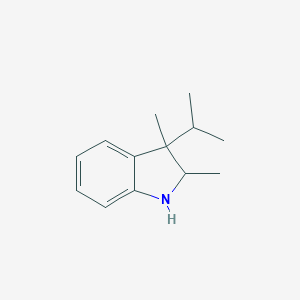
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole is a chemical compound that belongs to the class of indole derivatives. It is commonly known as DPI or dihydro-β-erythroidine (DHβE). This compound has been the subject of extensive scientific research due to its potential applications in the field of pharmacology.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole involves the competitive inhibition of the α4β2 subtype of nAChRs. This results in the blockade of the receptor and the prevention of the binding of acetylcholine, the endogenous ligand of nAChRs. This leads to a decrease in the activity of the receptor and the downstream signaling pathways, resulting in various physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole are mainly related to its blockade of the α4β2 subtype of nAChRs. This results in a decrease in the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological processes such as mood regulation, reward processing, and attention.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole in lab experiments include its potency and selectivity for the α4β2 subtype of nAChRs, which allows for specific targeting of this receptor subtype. However, the limitations of using DPI include its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole. One potential area of research is the development of more potent and selective nAChR antagonists based on the structure of DPI. Another area of research is the investigation of the role of α4β2 nAChRs in various physiological and pathological processes, such as addiction, depression, and Alzheimer's disease. Additionally, the potential therapeutic applications of DPI and other nAChR antagonists in these conditions warrant further investigation.
Synthesemethoden
The synthesis of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole involves the reaction between 2,3-dimethylindole and 2-bromo-2-methylpropane in the presence of a base. The reaction proceeds via a substitution mechanism, resulting in the formation of DPI as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole has been extensively studied for its potential applications in the field of pharmacology. It is a potent antagonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. DPI has been shown to selectively block the α4β2 subtype of nAChRs, which are found in the brain.
Eigenschaften
CAS-Nummer |
18781-62-9 |
|---|---|
Produktname |
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole |
Molekularformel |
C13H19N |
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
2,3-dimethyl-3-propan-2-yl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-9(2)13(4)10(3)14-12-8-6-5-7-11(12)13/h5-10,14H,1-4H3 |
InChI-Schlüssel |
QGBKERMPJRWFBZ-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2N1)(C)C(C)C |
Kanonische SMILES |
CC1C(C2=CC=CC=C2N1)(C)C(C)C |
Synonyme |
2,3-Dimethyl-3-isopropylindoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




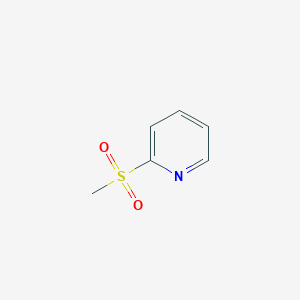

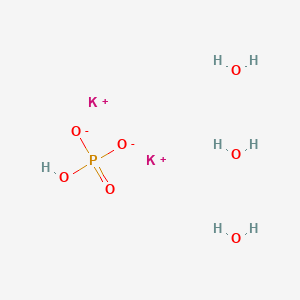
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)

![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)
